3-(3-Methoxyphenyl)-2-methylpropanoic acid
Description
3-(3-Methoxyphenyl)-2-methylpropanoic acid (CAS: 61227-51-8; alternate CAS: 17653-94-0 for a positional isomer) is a substituted phenylpropanoic acid derivative with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . Its structure features a methoxy group (-OCH₃) at the 3-position of the phenyl ring and a methyl branch at the 2-position of the propanoic acid chain (Figure 1). The InChIKey GVLWIDSXTQWCRW-UHFFFAOYSA-N confirms its stereochemical identity .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(11(12)13)6-9-4-3-5-10(7-9)14-2/h3-5,7-8H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLWIDSXTQWCRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal (Pd/C) and hydrogen gas (H2) . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the benzene ring.
Scientific Research Applications
3-(3-Methoxyphenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the carboxylic acid moiety play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Positional Variants
2-(3-Methoxyphenyl)propanoic Acid (2c')
- Molecular Formula : C₁₀H₁₂O₃
- Key Differences: Lacks the methyl branch at the 2-position, leading to a linear propanoic acid chain.
- Impact : Reduced steric hindrance may enhance reactivity in coupling reactions compared to the target compound .
3-(5-Bromo-2-methoxyphenyl)propanoic Acid
Functionalized Propanoic Acid Derivatives
2-((3-Cyclopentyl-N-methylpropanamido)oxy)-2-methylpropanoic Acid (1u)
- Molecular Formula: C₁₄H₂₃NO₄
- Key Differences : Cyclopentyl and N-methylpropanamido substituents.
- Impact : Lower synthesis yield (30%) compared to the target compound (62%), likely due to steric challenges in amide formation .
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid
Pharmacologically Active Derivatives
3-(2-(6-Methoxynaphthalen-2-yl)propanamido)propanoic Acid
Comparative Data Table
Key Findings
Structural Flexibility : The position of substituents (e.g., methoxy at 3- vs. 5-position) significantly alters electronic properties and reactivity.
Synthetic Efficiency : The target compound’s 62% yield outperforms analogs like 1u (30%), highlighting optimized reaction conditions .
Biological Relevance : Methoxy and methyl groups balance steric and electronic effects, making the compound versatile for drug discovery .
Biological Activity
3-(3-Methoxyphenyl)-2-methylpropanoic acid, with the molecular formula C11H14O3, is an organic compound that belongs to the class of phenylpropanoic acids. It is characterized by a methoxy group (-OCH₃) on the benzene ring and a methyl group (-CH₃) on the propanoic acid chain. This compound has garnered attention in scientific research due to its potential biological activities, including antibacterial properties and metabolic effects.
The presence of the methoxy group significantly influences the compound's chemical reactivity and biological activity. Similar compounds have been shown to interact with various molecular targets, including receptors and enzymes involved in metabolic pathways.
Biological Activity
Research indicates that this compound exhibits notable antibacterial activity . In studies comparing its derivatives, significant effects were observed against various bacterial strains:
- Bacterial Activity : The compound has shown effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
- Candida albicans
The minimum inhibitory concentration (MIC) for these strains ranged from 6 to 12 mg/mL , indicating that it possesses higher antibacterial activity compared to standard antibacterial drugs .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |
|---|---|
| Staphylococcus aureus | 6-12 |
| Escherichia coli | 6-12 |
| Klebsiella pneumoniae | 6-12 |
| Pseudomonas aeruginosa | 6-12 |
| Candida albicans | 6-12 |
Case Studies
- Antibacterial Efficacy : A study conducted on the antibacterial properties of synthesized derivatives of this compound demonstrated that these compounds exhibited significant inhibition against a range of pathogenic bacteria. The findings suggested that modifications to the structure could enhance efficacy further .
- Metabolic Studies : Although direct studies on this specific compound are scarce, related compounds have shown promise in improving metabolic health by modulating gut microbiota and enhancing metabolic pathways involved in glucose utilization and lipid metabolism. This suggests potential applications in treating metabolic disorders.
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, studies on similar compounds indicate rapid absorption into the bloodstream following oral administration. For instance, hmpa was detected in circulation within 15 minutes post-administration in animal models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
